Spirazine
Overview
Description
Spirotriazine is a spirocyclic compound characterized by a unique structure where two rings share a single atom. This structural feature imparts significant conformational rigidity while maintaining some flexibility, making spirotriazine an attractive scaffold in medicinal chemistry and material science . Spirotriazine derivatives have shown potential in various biological activities, including antioxidant, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Spirotriazine can be synthesized through several methods, including:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the spirotriazine core.
Bromohydrazone Route: This involves the formation of bromohydrazone intermediates, which undergo cyclization to yield spirotriazine.
Triazinium Dicyanomethylide Formation: This method involves the formation of triazinium dicyanomethylide intermediates, which then cyclize to form spirotriazine.
Multistep Synthesis: This involves multiple steps, including the formation of key intermediates and their subsequent cyclization to form the spirotriazine core.
Transition Metal Mediated Synthesis: This method uses transition metal catalysts to facilitate the formation of spirotriazine.
Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine intermediates to form spirotriazine.
Industrial Production Methods
Industrial production of spirotriazine typically involves optimizing one of the above synthetic routes to achieve high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and scalability.
Chemical Reactions Analysis
Types of Reactions
Spirotriazine undergoes various chemical reactions, including:
Substitution: Spirotriazine can undergo substitution reactions with nucleophiles or electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized derivatives, while reduction yields reduced derivatives .
Scientific Research Applications
Spirotriazine has found applications in various fields, including:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Exhibits biological activities such as antioxidant, anticancer, and antimicrobial properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of spirotriazine involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge reactive oxygen species and inhibit oxidative stress . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: These compounds share a similar spirocyclic structure and exhibit photochromic properties.
Spiroindolines: These compounds also have a spirocyclic structure and are used in pharmaceuticals and natural products.
Spirooxazines: Similar to spiropyrans, these compounds exhibit photochromic properties and are used in smart materials.
Uniqueness of Spirotriazine
Spirotriazine is unique due to its specific spirocyclic structure and the presence of a triazine ring, which imparts distinct chemical and biological properties. Its versatility and potential for various applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
5-(4-chlorophenyl)-9-methyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN5/c1-10-6-8-15(9-7-10)20-13(17)19-14(18)21(15)12-4-2-11(16)3-5-12/h2-5,10H,6-9H2,1H3,(H4,17,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMKZMXFFVPKJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N=C(N=C(N2C3=CC=C(C=C3)Cl)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166012 | |
Record name | Spirazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15599-44-7 | |
Record name | Spirazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spirazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SPIROTRIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV516JUV0B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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